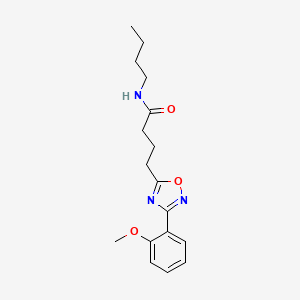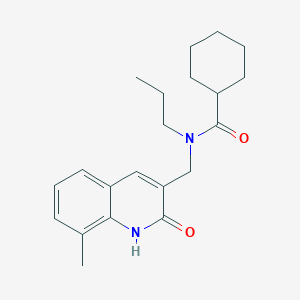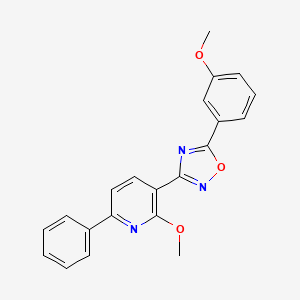
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is a compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of oxadiazole compounds, which have been found to possess a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.
作用机制
The mechanism of action of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may exert its antitumor activity by inhibiting the expression of certain proteins involved in cancer cell proliferation and survival. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory activity of this compound may be due to its ability to inhibit the production of pro-inflammatory cytokines. Its antibacterial activity may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in cells and animals. For example, it has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. It has also been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In addition, it has been found to reduce bacterial growth and inhibit the formation of biofilms.
实验室实验的优点和局限性
One advantage of using 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used to study various biological processes. In addition, its relatively simple synthesis method and high yield make it an attractive compound for large-scale synthesis. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole. One direction is to study its potential as a therapeutic agent for various diseases, including cancer, inflammation, and bacterial infections. Another direction is to study its mechanism of action in more detail, in order to better understand how it exerts its biological activities. Additionally, future research could focus on developing more efficient synthesis methods for this compound, as well as improving its solubility in water to make it more suitable for certain experiments.
合成方法
The synthesis of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole involves the reaction of 2-methoxy-6-phenylpyridine-3-carboxylic acid hydrazide with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then cyclized with phosphoryl chloride to form the oxadiazole ring. The yield of this synthesis method is reported to be around 50-60%.
科学研究应用
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been studied extensively for its potential as a therapeutic agent. It has been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of arthritis and colitis. In addition, it has shown antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
5-(3-methoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-25-16-10-6-9-15(13-16)20-23-19(24-27-20)17-11-12-18(22-21(17)26-2)14-7-4-3-5-8-14/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHACUTWPUHVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

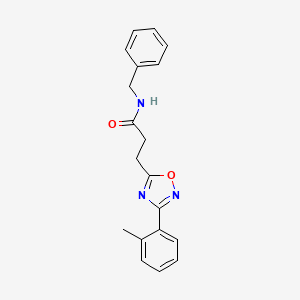
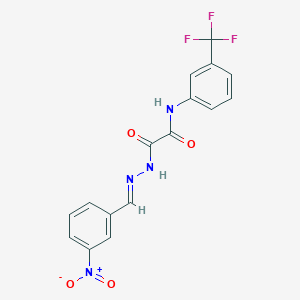
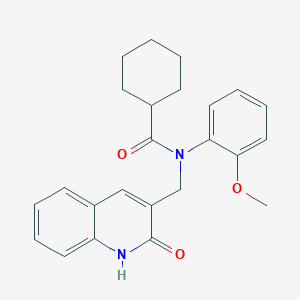
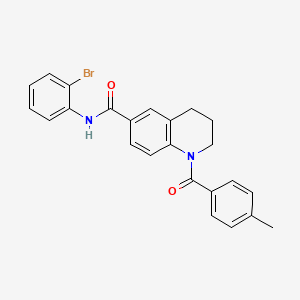

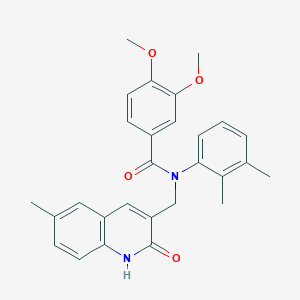


![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7703947.png)
![2-[(4-Fluorophenyl)methyl-methylsulfonylamino]acetamide](/img/structure/B7703951.png)
